An In-depth Technical Guide to the Physicochemical Properties of Alosetron-d3 Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Alosetron-d3 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Alosetron-d3 Hydrochloride. Alosetron-d3 Hydrochloride is the deuterated form of Alosetron Hydrochloride, a potent and selective 5-hydroxytryptamine type 3 (5-HT3) receptor antagonist.[1] It is primarily used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS in research and clinical settings.[1] Understanding its fundamental properties is critical for method development, formulation, and stability assessment.
Core Physicochemical Properties
The essential physicochemical data for Alosetron-d3 Hydrochloride are summarized in the table below. Data for the non-deuterated form, Alosetron Hydrochloride, are included for properties like melting point and solubility, as deuterium labeling results in a negligible difference in these macroscopic characteristics.
| Property | Value | References |
| Chemical Name | 2,3,4,5-Tetrahydro-5-(methyl-d3)-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Hydrochloride | [2] |
| Molecular Formula | C₁₇H₁₆D₃ClN₄O | [2][3][4] |
| Molecular Weight | 333.83 g/mol | [1][2][3][4] |
| CAS Number | 1189919-71-8 | [1][2][4] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 288-291 °C (for Alosetron HCl) | [5][6] |
| Purity | ≥99.0% | [7] |
Solubility Profile
The solubility of Alosetron Hydrochloride is highly dependent on the pH of the medium.[8] As a compound with basic functional groups, its aqueous solubility significantly decreases as the pH increases above its pKa, where the molecule becomes less ionized.[8] This is a critical consideration for developing analytical methods and understanding its behavior in biological systems.
| Solvent/Medium | Solubility | References |
| Water | 61 mg/mL | [8][9][10] |
| 0.1M Hydrochloric Acid | 42 mg/mL | [8][9][10] |
| Phosphate Buffer (pH 6.0) | 0.3 mg/mL | [8][9][10] |
| Phosphate Buffer (pH 8.0) | < 0.1 mg/mL | [8][9][10] |
| DMSO | ~20 mg/mL | [8] |
| Ethanol | ~0.5 mg/mL | [8] |
Stability Profile
Forced degradation studies on Alosetron Hydrochloride indicate that it is a relatively stable compound under acidic, neutral, thermal, and photolytic conditions.[8] However, it is susceptible to degradation under basic (alkaline hydrolysis) and oxidative stress.[8]
-
Recommended Storage (Solid): -20°C, sealed, away from moisture.[1]
-
Recommended Storage (In Solvent): -80°C for up to 6 months; -20°C for up to 1 month.[1] Aqueous solutions are not recommended for storage beyond one day; fresh solutions should be prepared for experiments.[8]
Mechanism of Action: 5-HT3 Receptor Antagonism
Alosetron is a potent and selective antagonist of 5-HT3 receptors, which are ligand-gated ion channels located on enteric neurons within the gastrointestinal (GI) tract.[9][11][12] In conditions like diarrhea-predominant irritable bowel syndrome (IBS-D), abnormal serotonin signaling is believed to cause symptoms.[11] Activation of 5-HT3 receptors regulates visceral pain, colonic transit, and GI secretions.[9][12] By blocking these receptors, Alosetron inhibits the depolarization of enteric neurons, thereby slowing gastrointestinal transit and reducing the perception of visceral pain.[11][13]
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are based on standard pharmaceutical industry practices.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, which is considered the gold standard for measuring thermodynamic solubility.[14]
Methodology:
-
Preparation: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8.[15]
-
Addition of API: Add an excess amount of Alosetron-d3 Hydrochloride solid to a stoppered flask containing a known volume of the buffer. The amount should be sufficient to ensure a suspension remains after equilibrium is reached.[14]
-
Equilibration: Place the flasks in a mechanical shaker or agitator set to a constant temperature, typically 37 ± 1 °C for biopharmaceutical relevance.[16] Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) sufficient to reach equilibrium. Preliminary studies should establish the time required to reach a plateau in concentration.[15]
-
Sampling and Separation: After equilibration, allow the suspension to settle briefly. Withdraw an aliquot of the supernatant. Immediately filter the sample through a suitable membrane filter (e.g., 0.22 µm) to separate the dissolved API from the excess solid.[14]
-
Analysis: Analyze the concentration of Alosetron-d3 Hydrochloride in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14]
-
Verification: After sampling, visually confirm that excess solid API remains in the flask to ensure that the solution was indeed saturated.[14] The pH of the final suspension should also be measured.[14]
-
Replication: The experiment should be performed at a minimum of three replicates for each pH condition.[16]
pKa Determination (Potentiometric Titration)
Potentiometric titration is a common and reliable method for determining the pKa of ionizable drug substances.[17][18]
Methodology:
-
Preparation: Accurately weigh and dissolve a sample of Alosetron-d3 Hydrochloride in a suitable solvent, typically purified water, to a known concentration (e.g., 1 mM).[17]
-
Apparatus Setup: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[17] Place the sample solution in a jacketed beaker to maintain a constant temperature and use a magnetic stirrer for continuous mixing.
-
Titration: Immerse the calibrated pH electrode and the tip of a burette containing a standardized titrant (e.g., 0.1 M NaOH for an acidic salt like a hydrochloride) into the solution.
-
Data Collection: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording both the pH and the cumulative volume of titrant added.[17]
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The equivalence point is the inflection point of this sigmoid curve. The pKa is equal to the pH at the point where half of the volume of titrant required to reach the equivalence point has been added.[18]
-
Replication: Perform a minimum of three titrations to ensure the reliability and precision of the result.[17]
Stability Testing (Forced Degradation Study)
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, as outlined in ICH guidelines.[19][20]
Methodology:
-
Sample Preparation: Prepare multiple samples of Alosetron-d3 Hydrochloride, both as a solid and in solution.
-
Stress Conditions: Subject the samples to a variety of stress conditions as recommended by ICH guideline Q1A(R2).[19] These typically include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at room or elevated temperature.
-
Oxidation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Expose the solid drug substance to elevated temperatures (e.g., 60°C).
-
Photostability: Expose the solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the intact drug from any degradation products. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm specificity.
-
Evaluation: Quantify the amount of remaining Alosetron-d3 Hydrochloride and identify and quantify any major degradation products. The goal is to achieve a target degradation of 5-20% to ensure the degradation pathways are adequately explored.[19]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Alosetron Hydrochloride | C17H19ClN4O | CID 60758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alosetron [drugfuture.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. What is the mechanism of Alosetron Hydrochloride? [synapse.patsnap.com]
- 12. drugs.com [drugs.com]
- 13. Alosetron - Wikipedia [en.wikipedia.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. who.int [who.int]
- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. ema.europa.eu [ema.europa.eu]
